molecular formula C31H50O B235726 29-Methylidene-2,3-oxidosqualene CAS No. 145919-42-2

29-Methylidene-2,3-oxidosqualene

Cat. No.: B235726
CAS No.: 145919-42-2
M. Wt: 438.7 g/mol
InChI Key: DOTTUEYUTNVWMJ-KSTFQPQISA-N
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Description

29-Methylidene-2,3-oxidosqualene (CAS 145919-42-2), also known as 29-MOS, is a high-potency, mechanism-based inhibitor of the enzyme oxidosqualene cyclase (OSC) . With a molecular formula of C 31 H 50 O and a molecular weight of 438.73 g/mol , this synthetic organic compound acts as a sterol biosynthesis blocker by irreversibly binding to OSC (also known as lanosterol synthase), a key enzyme in the metabolic pathway that produces cholesterol and ergosterol . Research demonstrates that its inhibitory activity is highly stereospecific, with the (Z)-isomer being a potent and irreversible inhibitor of both rat liver and yeast OSC, while the corresponding (E)-isomer is largely inactive . Studies indicate exceptional potency, with a pIC50 of 9.5 (IC50 3x10 -10 M) reported against the rat enzyme . This makes this compound a critical research tool for investigating lipid metabolism, enzyme mechanism studies, and exploring the role of sterol synthesis in various biological models . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

145919-42-2

Molecular Formula

C31H50O

Molecular Weight

438.7 g/mol

IUPAC Name

2,2-dimethyl-3-[(3E,7E,11E,15E,19Z)-3,7,12-trimethyl-16-prop-2-enylhenicosa-3,7,11,15,19-pentaenyl]oxirane

InChI

InChI=1S/C31H50O/c1-8-10-11-22-29(16-9-2)23-15-21-27(4)18-13-12-17-26(3)19-14-20-28(5)24-25-30-31(6,7)32-30/h8-10,17-18,20,23,30H,2,11-16,19,21-22,24-25H2,1,3-7H3/b10-8-,26-17+,27-18+,28-20+,29-23-

InChI Key

DOTTUEYUTNVWMJ-KSTFQPQISA-N

SMILES

CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C

Isomeric SMILES

C/C=C\CC/C(=C\CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/CC=C

Canonical SMILES

CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C

Synonyms

(3H)29-MOS
29-methylidene-2,3-oxidosqualene
29-MOS

Origin of Product

United States

Biosynthetic Genesis of 29 Methylidene 2,3 Oxidosqualene

Precursor Compounds and Initial Enzymatic Transformations

The journey to 29-Methylidene-2,3-oxidosqualene starts with two critical transformations that prepare the squalene (B77637) backbone for further modification.

Squalene as the Foundational C30 Isoprenoid Substrate.pnas.org

Squalene, a C30 hydrocarbon, is the universal precursor for the biosynthesis of sterols and other triterpenoids. pnas.orgnih.gov It is synthesized from two molecules of farnesyl pyrophosphate (FPP) through a head-to-head condensation reaction catalyzed by squalene synthase. nih.govmdpi.com This linear polyisoprenoid chain serves as the fundamental building block that, through various cyclization reactions, gives rise to the vast array of triterpenoid (B12794562) structures found in nature. pnas.orgacs.org The production of squalene represents a key branch point in isoprenoid metabolism, diverting FPP away from the synthesis of other compounds like dolichols and ubiquinone. mdpi.com In some bacteria, squalene is also the precursor for C30 carotenoids. pnas.org

Stereospecific Epoxidation of Squalene to 2,3-Oxidosqualene (B107256) by Squalene Epoxidase.nih.gov

The next crucial step in the pathway is the epoxidation of squalene to form (3S)-2,3-oxidosqualene. wikipedia.org This reaction is catalyzed by the enzyme squalene epoxidase (also known as squalene monooxygenase), a flavin-dependent monooxygenase. nih.govnih.gov The reaction requires molecular oxygen and a reducing agent, typically NADPH. nih.gov Squalene epoxidase introduces an epoxide ring at the 2,3-position of the squalene molecule in a stereospecific manner, yielding the (S)-enantiomer. wikipedia.orgnih.gov This epoxide is the substrate for a variety of oxidosqualene cyclases, which catalyze the formation of different polycyclic triterpene skeletons. pnas.orgnih.gov For instance, in vertebrates and fungi, 2,3-oxidosqualene is cyclized to lanosterol (B1674476), a precursor to cholesterol, while in plants, it is typically cyclized to cycloartenol (B190886), a precursor to phytosterols (B1254722). nih.govpnas.org

Enzymatic Formation of this compound

The defining feature of this compound is the presence of a methylidene (=CH2) group at the C29 position. This modification is introduced onto the 2,3-oxidosqualene scaffold through a specific enzymatic reaction.

Specific Methylidene Group Introduction into the 2,3-Oxidosqualene Scaffold.acs.org

The introduction of the methylidene group at the C29 position of 2,3-oxidosqualene is a critical modification that leads to the formation of this compound. This structural alteration is significant as it creates a substrate that can act as a mechanism-based irreversible inhibitor of certain enzymes, such as vertebrate oxidosqualene cyclase (lanosterol synthase). acs.org The presence of the methylidene group can arrest the normal cyclization cascade, leading to the formation of unnatural triterpenoid skeletons. acs.org For example, when (3S)this compound is cyclized by bacterial squalene:hopene cyclase, it results in the formation of an unnatural dammarenoid product. acs.org

Identification and Characterization of Enzymes Catalyzing 29-Methylidene Introduction

While the biosynthetic pathway leading to 2,3-oxidosqualene is well-documented, the specific enzyme responsible for the introduction of the 29-methylidene group has not been explicitly identified and characterized in the provided search results. The synthesis of this compound has been achieved chemically for its use in studying enzyme mechanisms, particularly as an inhibitor of oxidosqualene cyclases. nih.govacs.org These studies have synthesized both the (Z) and (E) isomers of this compound to investigate their inhibitory activities. nih.govacs.org The research highlights that the (Z)-isomer is a potent and irreversible inhibitor of oxidosqualene cyclase. nih.gov However, the natural biosynthetic enzyme that performs this specific methylation in organisms that may produce this compound is not detailed in the available literature. Further research is required to isolate and characterize the specific methyltransferase or other enzyme responsible for this unique modification of the 2,3-oxidosqualene molecule.

Enzymology of 29 Methylidene 2,3 Oxidosqualene Cyclization

Classification and Distribution of Relevant Cyclases

The cyclization of 2,3-oxidosqualene (B107256) and its analogs is catalyzed by a superfamily of enzymes known as triterpene cyclases. These enzymes are broadly divided into two main families: the eukaryotic oxidosqualene cyclases (OSCs) and the bacterial squalene-hopene cyclases (SHCs).

Eukaryotic Oxidosqualene Cyclases (OSCs): Lanosterol (B1674476) Synthase, Cycloartenol (B190886) Synthase, and Diverse Triterpene Synthases

Eukaryotic oxidosqualene cyclases (OSCs) are pivotal enzymes in the biosynthesis of sterols and a vast array of triterpenoids from the precursor (3S)-2,3-oxidosqualene. nih.govhebmu.edu.cn These enzymes are membrane-bound and catalyze a highly stereoselective cyclization and rearrangement cascade. nih.gov

Lanosterol Synthase (LAS): Found in animals and fungi, lanosterol synthase catalyzes the conversion of 2,3-oxidosqualene into lanosterol, the precursor for cholesterol and other sterols. nih.govnih.govplos.org The reaction involves folding the substrate into a specific chair-boat-chair conformation. nih.govnii.ac.jp Vertebrate OSCs, including lanosterol synthase, can be irreversibly inhibited and specifically labeled by 29-methylidene-2,3-oxidosqualene (29-MOS), which acts as a mechanism-based suicide substrate. hebmu.edu.cnnih.gov However, the lanosterol synthase from yeast is not labeled by this inhibitor, indicating subtle differences in the active sites among fungal and animal enzymes. nih.govasm.org

Cycloartenol Synthase (CAS): In plants and algae, cycloartenol synthase is the key enzyme that converts 2,3-oxidosqualene into cycloartenol, the precursor for phytosterols (B1254722). nih.govplos.orgpnas.org Like LAS, this enzyme directs the substrate through a complex cascade of carbocationic intermediates to yield a pentacyclic product. plos.org

Diverse Triterpene Synthases: Plants, in particular, possess a wide variety of OSCs that produce a rich diversity of triterpene skeletons beyond cycloartenol. These enzymes compete for the same 2,3-oxidosqualene substrate, creating a significant branch point between primary (sterol) and secondary metabolism. nih.govresearchgate.net Examples include β-amyrin synthase and lupeol (B1675499) synthase, which produce the precursors for oleananes and lupanes, respectively. nih.govresearchgate.net The generation of different products from the same substrate is determined by subtle variations in the enzyme's active site, which guide the cyclization cascade along different rearrangement pathways. pnas.orgresearchgate.net

Bacterial Squalene (B77637):Hopene Cyclases (SHCs) and their Broad Substrate Specificity

Squalene-hopene cyclases (SHCs) are predominantly found in bacteria and catalyze the cyclization of the linear hydrocarbon squalene into pentacyclic triterpenoids called hopanoids, such as hopene. nih.govwikipedia.org These enzymes are considered functional analogs of OSCs. nih.gov

A key feature of SHCs is their broad substrate specificity. nih.govnih.gov Unlike OSCs, which are generally specific to 2,3-oxidosqualene, SHCs can accept a variety of substrates. nih.govnih.gov Notably, they can cyclize both squalene and 2,3-oxidosqualene. nih.gov This promiscuity extends to substrate analogs, and SHCs have been shown to process this compound. The cyclization of 29-MOS by bacterial SHC from Alicyclobacillus acidocaldarius leads to irreversible enzyme inactivation and the formation of an unnatural dammarenoid product, highlighting its role as a mechanism-based inhibitor for this enzyme class as well. nih.govacs.org

Evolutionary Relationships and Structural Homology Among Different Cyclase Families

SHCs and OSCs are evolutionarily related and are believed to have diverged from a common ancestral gene. nih.govacs.org This shared ancestry is evident in their sequence and structural similarities. nih.govnih.gov

Sequence Homology: Both enzyme families share conserved sequence regions, including characteristic QW motifs. nii.ac.jpnih.gov The amino acid identities between SHCs and OSCs range from 30-40%. hebmu.edu.cn Phylogenetic analyses show that SHCs and OSCs form distinct monophyletic clades, suggesting a divergence that separated the bacterial enzymes using squalene from the eukaryotic enzymes that primarily use 2,3-oxidosqualene. nih.govbiorxiv.org

Table 1: Comparison of Major Triterpene Cyclase Families

Feature Eukaryotic Oxidosqualene Cyclases (OSCs) Bacterial Squalene-Hopene Cyclases (SHCs)
Primary Organisms Eukaryotes (Animals, Fungi, Plants) Bacteria
Typical Substrate (3S)-2,3-Oxidosqualene Squalene
Primary Product(s) Lanosterol, Cycloartenol, various Triterpenes (e.g., β-amyrin) Hopene, Hopanol
Substrate Specificity Generally high Broad (accepts squalene, oxidosqualene, and analogs)
Evolutionary Link Share a common ancestor with SHCs Share a common ancestor with OSCs

Mechanistic Principles of this compound Cyclization

The transformation of a linear substrate like 2,3-oxidosqualene into a complex polycyclic structure is one of the most remarkable reactions in biology. nih.gov The process is governed by the principles of carbocation chemistry, precisely controlled within the enzyme's active site.

Carbocation Cascade Theory in Polycyclic Triterpene Formation

The cyclization of 2,3-oxidosqualene proceeds through a cationic cascade mechanism. hebmu.edu.cnfrontiersin.org This theory posits a series of steps that occur within the enzyme's catalytic cavity:

Initiation: The reaction is triggered by an initial electrophilic attack, creating a carbocation. hebmu.edu.cnnih.gov

Propagation (Cyclization): The initial carbocation is attacked by a nearby double bond from the squalene backbone, forming the first C-C bond and a new carbocationic center. This process continues in a cascade, forming successive rings. hebmu.edu.cnnih.gov

Propagation (Rearrangement): After the initial polycyclic framework is formed (e.g., the protosteryl cation), the structure undergoes a series of 1,2-hydride and 1,2-methyl group shifts, known as Wagner-Meerwein rearrangements. hebmu.edu.cnvirginia.edu These rearrangements lead to the final, specific carbon skeleton of the product.

Termination: The cascade is terminated by a final deprotonation or, in some cases, by the quenching of the final carbocation with a water molecule. hebmu.edu.cnnih.gov

The enzyme's role is to pre-fold the flexible substrate into a precise conformation and then to stabilize the highly reactive carbocation intermediates through cation-π interactions with aromatic amino acid residues in the active site, thereby guiding the reaction toward a specific product. virginia.edubohrium.comresearchgate.net The cyclization of this compound follows this general pathway, but its unique structure with the exocyclic double bond is designed to trap a carbocationic intermediate, leading to covalent modification and inactivation of the enzyme. hebmu.edu.cnasm.org

Enzymatic Initiation via Oxirane Ring Opening and Protonation

The critical first step in the cyclization by OSCs is the activation of the substrate. frontiersin.org This is achieved through the protonation of the epoxide oxygen in the 2,3-oxidosqualene molecule. hebmu.edu.cnvirginia.edu This acid-catalyzed ring-opening is performed by a highly conserved acidic amino acid residue within the active site, typically an aspartate (Asp). nih.govvirginia.edu This protonation generates a tertiary carbocation at the C-2 position, which serves as the starting point for the electron cascade that forms the rings. hebmu.edu.cnresearchgate.net The entire reaction, from initiation to termination, is a highly exothermic and concerted process that occurs within a single enzyme. hebmu.edu.cn In the case of SHCs acting on their native substrate squalene, the reaction is initiated by the protonation of a terminal double bond. nii.ac.jpnih.gov When SHCs process 2,3-oxidosqualene or its analogs like 29-MOS, they utilize the same epoxide protonation mechanism as OSCs to initiate the cascade. nih.gov

Proposed Sequence of Carbocationic Intermediates from this compound

The cyclization of 2,3-oxidosqualene and its analogs, such as this compound, is initiated by the protonation of the epoxide ring, which triggers a cascade of ring-forming reactions. hebmu.edu.cnnih.gov This process proceeds through a series of high-energy carbocationic intermediates. The specific folding of the substrate within the enzyme's active site dictates which intermediates are formed, ultimately determining the final product. researchgate.netmdpi.com

Two major cyclization pathways are distinguished by the initial conformation of the substrate:

Protosteryl Cation Pathway : When 2,3-oxidosqualene is folded in a chair-boat-chair (CBC) conformation, the cyclization cascade leads to the formation of the protosteryl cation . researchgate.netmdpi.comnii.ac.jp This intermediate is a precursor to lanosterol and other sterols. nii.ac.jpresearchgate.net The cyclization of this compound can also proceed through a protosterol-like cation, specifically the 21-methylidene-protosterol cation . tandfonline.com This intermediate can then be trapped by a nucleophile in the active site, leading to covalent modification and irreversible inhibition of the enzyme. tandfonline.comsfu.ca

Dammarenyl Cation Pathway : Alternatively, a chair-chair-chair (CCC) conformation directs the cyclization towards the dammarenyl cation . researchgate.netmdpi.com This cation serves as a key intermediate in the biosynthesis of a vast array of pentacyclic triterpenoids, such as α-amyrin, β-amyrin, and lupeol. mdpi.comresearchgate.netresearchgate.net The formation of the dammarenyl cation from 2,3-oxidosqualene involves a series of cyclizations that result in a tetracyclic intermediate. hebmu.edu.cn

The transition between these carbocationic intermediates involves a series of Wagner-Meerwein 1,2-shifts of hydride and methyl groups, which rearrange the carbon skeleton. nih.gov The stability of these cationic intermediates is crucial, and it has been proposed that they are stabilized by interactions with amino acid residues within the enzyme's active site. pnas.org

Table 1: Key Carbocationic Intermediates in Triterpene Biosynthesis
IntermediatePrecursor ConformationResulting SkeletonsReferences
Protosteryl CationChair-Boat-Chair (CBC)Lanosterol, Sterols researchgate.netmdpi.comnii.ac.jp
Dammarenyl CationChair-Chair-Chair (CCC)Amyrins, Lupeol researchgate.netmdpi.comresearchgate.net
21-Methylidene-Protosterol CationChair-Boat-Chair (CBC)Inactivates enzyme tandfonline.comsfu.ca

Regio- and Stereospecific Control of Carbon-Carbon Bond Formation

The remarkable regio- and stereospecificity of the carbon-carbon bond formations during the cyclization cascade is governed by the precise folding of the substrate within the enzyme's active site. researchgate.netnii.ac.jp The enzyme acts as a template, guiding the cyclization process to yield specific products with defined stereochemistry. tandfonline.com

The formation of the various ring systems (A, B, C, D, and E rings) occurs in a stepwise manner, with each cyclization event setting the stereochemistry for the next. hebmu.edu.cnnih.gov For instance, the formation of the initial A and B rings from 2,3-oxidosqualene generates a bicyclic carbocation. hebmu.edu.cn Subsequent cyclizations and rearrangements are then directed by the enzyme to form the complete polycyclic skeleton. hebmu.edu.cn

The introduction of a methylidene group at the C-29 position, as in this compound, can influence the cyclization pathway. This modification has been instrumental in probing the mechanism of oxidosqualene cyclases. For example, (18Z)-29-methylidene-2,3-oxidosqualene acts as a mechanism-based irreversible inhibitor of mammalian oxidosqualene cyclases, suggesting that the methylidene group can interrupt the normal cyclization and rearrangement sequence. tandfonline.comsfu.ca The stereochemistry at the C-18 position of these inhibitors is critical for their activity, highlighting the high degree of stereospecificity enforced by the enzyme. nih.gov

Enzymatic Termination Mechanisms

The cyclization cascade is terminated by one of two primary mechanisms: deprotonation or water capture.

Deprotonation : This is the most common termination step, where a proton is abstracted from a carbon atom adjacent to the final carbocationic center, resulting in the formation of a double bond. nih.gov The specific site of deprotonation is controlled by the enzyme, leading to the formation of different isomers. For example, deprotonation from different methyl groups of the lupanyl cation leads to the formation of various lupane (B1675458) triterpenes. hebmu.edu.cn

Water Capture : In some cases, the final carbocation can be quenched by a water molecule, resulting in the formation of a hydroxyl group. nii.ac.jp This mechanism is responsible for the formation of triterpenoid (B12794562) alcohols like hopanol. nii.ac.jp

The use of this compound as an inhibitor has provided insights into a third, albeit artificial, termination mechanism: covalent modification of the enzyme. In this case, the reactive 21-methylidene-protosterol cation intermediate is trapped by a nucleophilic amino acid residue in the active site, leading to the inactivation of the enzyme. tandfonline.comsfu.ca

Enzyme-Substrate Interactions and Active Site Architecture

The intricate interplay between the substrate and the enzyme's active site is fundamental to the catalytic efficiency and product specificity of oxidosqualene cyclases.

Conformational Folding of this compound within the Active Site

The conformation adopted by 2,3-oxidosqualene and its analogs within the active site of oxidosqualene cyclase is a critical determinant of the cyclization outcome. researchgate.netmdpi.com The enzyme's active site cavity forces the flexible substrate into a specific pre-cyclization conformation.

The two primary folding patterns are:

Chair-Boat-Chair (CBC) Conformation : This conformation is required for the biosynthesis of lanosterol and cycloartenol and leads to the formation of the protosteryl cation. hebmu.edu.cnresearchgate.netmdpi.comnii.ac.jp

Chair-Chair-Chair (CCC) Conformation : Most plant triterpenes are formed via an initial CCC folding of oxidosqualene, which generates the dammarenyl cation intermediate. hebmu.edu.cnresearchgate.netmdpi.com

Studies with substrate analogs have revealed the importance of specific methyl groups on the squalene backbone for correct folding. For instance, the methyl-29 group of 2,3-oxidosqualene has been shown to be critical for the correct folding of the substrate and the formation of the five-membered D ring of lanosterol. nih.gov

Identification of Catalytically Essential Amino Acid Residues

Site-directed mutagenesis and affinity labeling studies have been instrumental in identifying key amino acid residues that are essential for the catalytic activity of oxidosqualene cyclases.

A crucial residue is an aspartate located within a highly conserved motif. tandfonline.comnycu.edu.tw This aspartate is believed to act as the initial proton donor that activates the epoxide ring, initiating the cyclization cascade. tandfonline.com In rat oxidosqualene-lanosterol cyclase, Asp-456 has been identified as this critical residue. tandfonline.com Affinity labeling experiments using [3H]this compound have shown that this inhibitor covalently modifies this specific aspartate residue. pnas.orgnycu.edu.tw

Other essential residues include histidine and methionine. Site-directed mutagenesis studies on yeast oxidosqualene-lanosterol cyclase have identified His-146, His-234, and Met-532 as being essential for catalytic activity. tandfonline.com It is hypothesized that these residues may play roles in stabilizing the carbocationic intermediates or in maintaining the structural integrity of the active site.

Functional Significance of Conserved Motifs in Cyclase Activity and Stability

Oxidosqualene cyclases contain several highly conserved sequence motifs that are crucial for their function and stability.

QW Motif : These motifs, characterized by a conserved glutamine (Q) and tryptophan (W), are found in multiple copies in oxidosqualene cyclases. pnas.orgmdpi.comnih.gov It is proposed that the aromatic side chains of the tryptophan residues in these motifs are important for stabilizing the enzyme's structure and may also contribute to the stabilization of the carbocationic intermediates through cation-π interactions. pnas.orgpnas.org

DCTAEA/DDTAEA Motif : This highly conserved motif contains the critical aspartate residue (D) responsible for initiating catalysis. tandfonline.compnas.orgmdpi.com The sequence in rat oxidosqualene cyclase is DCTAEA, while in other cyclases, it can be DDTAEA. pnas.orgmdpi.com The covalent labeling of this motif by this compound has provided strong evidence for its direct involvement in the catalytic mechanism. tandfonline.compnas.orgnycu.edu.tw This region is thought to bind and protonate the substrate. mdpi.com

Table 2: Conserved Motifs in Oxidosqualene Cyclases and Their Functions
MotifProposed FunctionReferences
QW MotifEnzyme stability, potential stabilization of carbocationic intermediates pnas.orgmdpi.comnih.gov
DCTAEA/DDTAEASubstrate binding and protonation, initiation of cyclization tandfonline.compnas.orgmdpi.com

This compound as a Mechanism-Based Enzyme Inactivator

This compound (29-MOS) is a potent mechanism-based, irreversible inhibitor, also known as a suicide inhibitor, of oxidosqualene cyclase (OSC). iupac.orgethernet.edu.et Its design as an analog of the natural substrate, (3S)-2,3-oxidosqualene, allows it to enter the enzyme's active site and initiate the catalytic process. However, the presence of the methylidene group at the C29 position facilitates the formation of a reactive intermediate that ultimately leads to the enzyme's permanent deactivation.

Characterization of Irreversible Inhibition of Oxidosqualene Cyclases

The inhibitory action of this compound is characterized by its irreversibility and stereospecificity. It has been identified as the first mechanism-based irreversible inactivator of mammalian oxidosqualene:lanosterol cyclase (OSLC). iupac.org Studies have demonstrated that certain stereoisomers of 29-MOS and its derivatives are potent irreversible inhibitors of both rat liver and yeast oxidosqualene cyclase, while other isomers are almost entirely inactive. nih.govacs.org For instance, the (18Z)-29-methylidene-2,3-oxidosqualene isomer is a powerful inhibitor, whereas its (18E) counterpart shows little to no activity. nih.govacs.org

The covalent and irreversible nature of the inhibition has been confirmed through affinity labeling experiments. researchgate.net Using a tritium-labeled version of the inhibitor, ³H29-MOS, researchers have been able to efficiently and specifically label the cyclase enzyme. nih.govjst.go.jp In analyses of crude microsomal preparations from various vertebrate sources, this radiolabeling results in a single radioactive band on electrophoretic gels, confirming that the inhibitor binds specifically and covalently to the target enzyme. researchgate.netchemistry-chemists.com This specificity makes 29-MOS a valuable probe for identifying and characterizing OSCs. nih.gov

Molecular Mechanism of Covalent Modification at the Enzyme Active Site

The mechanism of inactivation by this compound begins when the enzyme processes it as if it were the natural substrate. The cyclase catalyzes the initial cyclization of the molecule, leading to the formation of a key intermediate, the 21-methylidene-protosterol cation. iupac.org This allylic cation is electrophilic and, unlike the transient intermediates formed from the natural substrate, can be intercepted by a nucleophilic amino acid residue within the enzyme's active site. iupac.orgchemistry-chemists.com

This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, causing its irreversible inactivation. iupac.org Through sequencing of covalently modified peptide fragments from purified rat liver OSLC, the site of alkylation has been pinpointed to a specific aspartate residue, Asp456. chemistry-chemists.comnycu.edu.tw This residue is located within a highly conserved DCTAE motif, highlighting the functional importance of this region in the catalytic process of oxidosqualene cyclization. chemistry-chemists.comnycu.edu.tw The displacement of labeling by other inhibitors further supports that this modification occurs at a common binding site within the enzyme. nih.govpatsnap.com

Differential Susceptibility of Cyclases from Various Organismal Sources (Vertebrate vs. Fungal/Plant/Bacterial) to this compound Inhibition

There is a marked difference in how oxidosqualene cyclases from various organisms respond to this compound. Affinity labeling experiments have shown that OSCs from vertebrate sources, including pig, rat, dog, and human, are all specifically and efficiently labeled by [³H]29-MOS. researchgate.net This indicates a high susceptibility to irreversible inhibition among these enzymes.

In stark contrast, cyclases from yeast and plants are not labeled by the inhibitor under similar conditions, suggesting they are not susceptible to this form of inactivation. researchgate.netchemistry-chemists.com This difference points to subtle but critical variations in the active site structures of the enzymes across different kingdoms. chemistry-chemists.com

Interestingly, the bacterial enzyme squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius, which catalyzes a similar cyclization reaction but produces hopanoids instead of sterols, is also a target. (3S)29-MOS acts as a mechanism-based, irreversible inhibitor of SHC, demonstrating that its inhibitory action extends beyond eukaryotic OSCs. iupac.orgacs.org

Kinetic Parameters of Inhibition (e.g., Ki, kinact)

The potency of this compound and its analogs as inhibitors is quantified by kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). These values underscore the efficiency with which the inhibitor binds to and inactivates the enzyme.

For mammalian oxidosqualene:lanosterol cyclase (OSLC) from pig liver, 29-MOS exhibits a Kᵢ value of 4.4 µM and a kᵢₙₐ꜀ₜ of 221 min⁻¹. iupac.org In the case of the bacterial squalene-hopene cyclase (SHC) from A. acidocaldarius, (3S)29-MOS shows time-dependent, non-competitive inhibition with an IC₅₀ of 1.2 µM, a Kᵢ of 2.1 µM, and a kᵢₙₐ꜀ₜ of 0.06 min⁻¹. iupac.orgacs.org An analog, 29-difluoromethylidene-2,3-oxidosqualene, was found to be an irreversible inhibitor of rat OSLC with an IC₅₀ of 3.0 µM and a Kᵢ of 10.2 µM. iupac.org

Interactive Table: Kinetic Parameters of Inhibition

Compound Enzyme (Source) IC₅₀ (µM) Kᵢ (µM) kᵢₙₐ꜀ₜ (min⁻¹) Citation
This compound Oxidosqualene:lanosterol cyclase (Pig) - 4.4 221 iupac.org
(3S)this compound Squalene:hopene cyclase (A. acidocaldarius) 1.2 2.1 0.06 iupac.orgacs.org
29-Difluoromethylidene-2,3-oxidosqualene Oxidosqualene:lanosterol cyclase (Rat) 3.0 10.2 - iupac.org

Metabolic Fates and Product Diversification Initiated by 29 Methylidene 2,3 Oxidosqualene

Contribution to Sterol Biosynthesis Pathways

29-Methylidene-2,3-oxidosqualene is a potent, mechanism-based irreversible inhibitor of oxidosqualene cyclases (OSCs), the key enzymes in the biosynthesis of sterols. acs.orghebmu.edu.cn Its design is intended to mimic the protosteryl cation, an intermediate state in the natural cyclization of 2,3-oxidosqualene (B107256). hebmu.edu.cn This inhibitory action has made it an invaluable tool for elucidating the complex reaction mechanisms that form the foundation of all sterol structures.

Role as an Intermediate in Lanosterol (B1674476) and Cycloartenol (B190886) Formation

In animals and fungi, oxidosqualene cyclase catalyzes the conversion of (3S)-2,3-oxidosqualene into lanosterol, while in plants, the corresponding enzyme produces cycloartenol. ontosight.ai These reactions are the committed steps in the biosynthesis of all subsequent sterols. 29-MOS was engineered to intercept this process. hebmu.edu.cn When introduced to vertebrate or yeast OSCs, it binds to the active site and initiates the cyclization cascade. acs.orgnih.gov

However, the presence of the terminal methylidene group at the C-29 position is designed to trap a key carbocationic intermediate of the reaction. hebmu.edu.cn This leads to the formation of a covalent bond with a nucleophilic amino acid residue in the enzyme's active site, resulting in irreversible inactivation of the enzyme. acs.orgnycu.edu.tw Specifically, studies using tritium-labeled 29-MOS identified a highly conserved aspartate residue within the DCTAE motif of rat OSC as the site of alkylation. acs.orgnycu.edu.tw This finding provided direct evidence for the role of this specific aspartate in stabilizing the cationic intermediates during the formation of lanosterol. acs.org Therefore, 29-MOS functions as a specialized tool that, by acting as a suicidal substrate, helps to map the active site and clarify the step-by-step mechanism of lanosterol and cycloartenol synthesis. hebmu.edu.cnnycu.edu.tw

Diversification of Downstream Sterol Structures (e.g., Cholesterol, Phytosterols)

The formation of lanosterol and cycloartenol is the gateway to a vast array of downstream sterols that are crucial for cellular function, including cholesterol in animals and phytosterols (B1254722) (like sitosterol (B1666911) and stigmasterol) in plants. ontosight.ai By potently inhibiting the OSC enzymes that produce these initial tetracyclic scaffolds, 29-MOS effectively halts the entire downstream biosynthetic pathway. sfu.caguidetopharmacology.org Its use in research demonstrates the critical nature of the initial cyclization step; without the formation of lanosterol or cycloartenol, the subsequent enzymatic modifications that lead to the diversification of sterol structures cannot occur. The powerful inhibitory effect of 29-MOS, with reported IC50 values in the nanomolar range for rat liver OSC, underscores its utility in studying the regulation of cholesterol and phytosterol biosynthesis. nih.govguidetopharmacology.org

Synthetic Methodologies for 29 Methylidene 2,3 Oxidosqualene and Its Analogues

Stereospecific Synthesis of 29-Methylidene-2,3-oxidosqualene Isomers (E/Z) and Derivatives

The stereochemistry at the C18-C19 double bond of this compound analogues has been found to be a crucial determinant of their biological activity. nih.govacs.org Researchers have successfully developed fully stereospecific synthetic routes to obtain both the (E) and (Z) isomers of these compounds, allowing for a detailed investigation of their structure-activity relationships as inhibitors of rat liver and yeast OSC. nih.govacs.org

A key strategy involves the Wittig reaction to introduce the methylidene group. acs.org For instance, the synthesis of two specific pairs of isomers, (18Z)- and (18E)-29-methylidene-2,3-oxidohexanorsqualene, and (18Z)- and (18E)-29-methylidene-2,3-oxidosqualene, has been accomplished in a stereospecific manner. nih.govacs.org The research revealed a striking difference in the inhibitory activity between the isomers. The (18E)-hexanormethylidene and the (18Z)-methylidene isomers were identified as potent, irreversible inhibitors of oxidosqualene cyclase. nih.govacs.org In contrast, their respective counterparts, the (18Z)-hexanormethylidene and the (18E)-methylidene isomers, were found to be almost completely inactive. nih.govacs.org

Further modifications to the molecular structure have also been explored. The synthesis of 18,19-dihydro-29-methylidene-2,3-oxidosqualene was achieved through a selective reduction of the 18,19-double bond. acs.org This modification, however, resulted in the elimination of inhibitory activity. nih.govacs.org Another derivative, a heptanor compound where both groups linked to C19 were removed, showed a significant reduction in its ability to inhibit the enzyme. nih.govacs.org

Table 1: Inhibitory Activity of this compound Isomers and Derivatives

CompoundIsomer ConfigurationInhibitory Activity on Oxidosqualene Cyclase
29-Methylidene-2,3-oxidohexanorsqualene(18E)Potent and irreversible inhibitor (especially for yeast enzyme) nih.govacs.org
29-Methylidene-2,3-oxidohexanorsqualene(18Z)Almost completely inactive nih.govacs.org
This compound(18Z)Potent and irreversible inhibitor nih.govacs.org
This compound(18E)Almost completely inactive nih.govacs.org
18,19-Dihydro-29-methylidene-2,3-oxidosqualeneN/AActivity eliminated nih.govacs.org
Heptanor derivativeN/AGreatly reduced inhibition nih.govacs.org

Chemical Synthesis of Modified 2,3-Oxidosqualene (B107256) Analogues for Mechanistic Probing

The synthesis of a variety of modified 2,3-oxidosqualene analogues has been instrumental in elucidating the complex mechanism of the cyclase enzyme. acs.orgtandfonline.com These synthetic analogues serve as chemical probes to map the active site of the enzyme and to understand the conformational requirements of the substrate during the cyclization cascade. tandfonline.com

The introduction of fluorine atoms into the squalene (B77637) backbone has been one such strategy. For example, (3S)-11-fluoro-2,3-oxidosqualene and (3S)-14-fluoro-2,3-oxidosqualene were synthesized to test the effect of a vinylic fluorine atom on the cyclization reaction. tandfonline.com It was hypothesized that the electron-withdrawing nature of fluorine could either facilitate, inhibit, or redirect the polycyclization process. tandfonline.com

Other modifications include the synthesis of truncated analogues. The enzymatic processing of these shorter-chain analogues by OSC from pig liver has revealed the critical role of the side chain length in determining the outcome of the cyclization. oaepublish.com For instance, the (Z)-isomer of a truncated analogue did not produce the expected tetracyclic lanosterol-like product but instead yielded tricyclic derivatives, indicating an altered cyclization pathway. oaepublish.com

These studies with modified analogues have provided valuable insights into the differences between OSCs from various sources, such as yeast and animals, which could aid in the design of more specific therapeutic agents. acs.org

Table 2: Examples of Modified 2,3-Oxidosqualene Analogues for Mechanistic Studies

AnalogueModificationPurpose of Synthesis
(3S)-11-Fluoro-2,3-oxidosqualeneFluorine substitution at C11To study the effect of an electron-withdrawing group on the cyclization cascade. tandfonline.com
(3S)-14-Fluoro-2,3-oxidosqualeneFluorine substitution at C14To investigate the cation-stabilizing potential of fluorine in the enzymatic reaction. tandfonline.com
Truncated 2,3-oxidosqualene analoguesShortened carbon chainTo assess the importance of chain length on the cyclization pathway and product formation. oaepublish.com
18,19-Dihydrosqualene 2,3-oxideSaturation of the C18-C19 double bondTo understand the role of the Δ18-19 double bond in the polycyclization process. oaepublish.com

Development of Novel Synthetic Routes for Precursor Structures

The efficient synthesis of this compound and its analogues relies on the availability of key precursor molecules. Consequently, the development of novel and efficient synthetic routes for these precursors is an active area of research.

A significant advancement has been the development of a new method for the synthesis of C22 squalene aldehyde 2,3-epoxide, a crucial intermediate. nih.govacs.org Another innovative approach involves a general method for the protection of the internal double bonds of polyene carbonyl compounds against electrophilic reagents like N-bromosuccinimide. acs.org This protective strategy is vital for carrying out selective modifications at other positions of the squalene backbone.

The synthesis of the 2,3-oxidopolyenic aldehyde has been achieved from squalene through a sequence of reactions including treatment with N-bromosuccinimide and subsequent ozonolysis. oaepublish.com These synthetic advancements provide a more streamlined and versatile platform for the generation of a diverse range of 2,3-oxidosqualene analogues for biological evaluation.

Advanced Research Techniques and Future Perspectives

Biochemical and Molecular Biology Approaches

The purification of oxidosqualene cyclases (OSCs) from various sources has been a foundational step in characterizing their activity with substrates like 29-methylidene-2,3-oxidosqualene. For instance, OSCs from pig and rat liver have been purified to homogeneity, with the pig liver enzyme being purified 441-fold with a 39% yield. nih.gov These purified enzymes, when reconstituted, demonstrate catalytic activity that can be specifically inhibited by this compound, confirming the compound's role as a mechanism-based inhibitor. nih.gov The purification of OSC from Saccharomyces cerevisiae has also been instrumental in these studies. acs.org

The advent of molecular cloning has revolutionized the study of OSCs. A cDNA encoding rat oxidosqualene lanosterol-cyclase was successfully cloned and sequenced, revealing an open reading frame of 2199 base pairs that encodes a protein of 733 amino acids. nih.gov This cloned gene was then expressed in an OSC-deficient strain of Saccharomyces cerevisiae, and the resulting recombinant enzyme was shown to be efficiently labeled by the mechanism-based inhibitor [3H]this compound. nih.gov This approach allows for the production of large quantities of specific cyclases for detailed functional characterization. nih.govmdpi.com

Functional characterization of cloned OSCs involves expressing them in a host system, such as yeast, that lacks its own OSC activity. pnas.org This allows researchers to determine the specific products formed from 2,3-oxidosqualene (B107256) and to test the inhibitory effects of analogs like this compound. For example, the heterologous expression of OSCs from the medicinal plant Hoodia gordonii in yeast revealed the presence of distinct enzymes for triterpene and phytosterol formation. mdpi.com Similarly, OSCs from Artemisia argyi have been cloned and functionally characterized. researchgate.net

Table 1: Examples of Cloned and Characterized Oxidosqualene Cyclases

Enzyme SourceHost for ExpressionKey Findings
Rat LiverSaccharomyces cerevisiaeRecombinant enzyme labeled by [3H]this compound. nih.gov
Hoodia gordoniiSaccharomyces cerevisiaeIdentified distinct OSCs for triterpene and phytosterol biosynthesis. mdpi.com
Artemisia argyiSaccharomyces cerevisiaeFunctional characterization of OSCs involved in triterpenoid (B12794562) biosynthesis. researchgate.net
Avena strigosa (Oat)Saccharomyces cerevisiaeIdentified AsbAS1 as the enzyme catalyzing the first step in avenacin synthesis. pnas.org

Site-directed mutagenesis is a powerful tool for probing the roles of specific amino acid residues in the catalytic mechanism of OSCs. nih.govnii.ac.jp By systematically changing amino acids in the active site, researchers can identify those critical for substrate binding, cyclization, and product specificity. nih.gov For instance, mutagenesis studies on rat OSC implicated an aspartate residue (D-456) in the highly conserved DCTAEA motif as being essential for catalytic function, likely by stabilizing a cationic intermediate formed during the cyclization of this compound. acs.org Similarly, in the bacterial squalene-hopene cyclase from Alicyclobacillus acidocaldarius, both D-376 and D-377 of the corresponding DDTAVV motif were found to be crucial for enzyme activity. acs.org These studies, often guided by sequence alignments and homology modeling, have been instrumental in understanding the subtle differences that lead to the vast diversity of triterpene skeletons. researchgate.netnih.gov

The use of isotopically labeled inhibitors, particularly [3H]this compound, has been pivotal in identifying and characterizing the active sites of OSCs. nih.govnih.gov This mechanism-based irreversible inhibitor forms a covalent bond with active site residues, allowing for their identification after enzymatic digestion and peptide sequencing. nih.gov

Active site mapping of rat liver OSC using [3H]this compound revealed that two adjacent aspartate residues within the conserved DDTAEA motif were equally labeled. nih.gov This provided the first direct evidence of the structural details of the active site of a vertebrate OSC. nih.gov These affinity labeling experiments have also demonstrated the specificity of this inhibitor for vertebrate OSCs, as yeast lanosterol (B1674476) cyclase and plant cycloartenol (B190886) cyclase were not labeled. nih.gov This highlights subtle but important differences in the active sites of these related enzymes. nih.gov

Table 2: Key Findings from Isotopic Labeling Studies with [3H]this compound

EnzymeLabeled Residue(s)Significance
Rat Liver OSCTwo adjacent Asp residues in the DDTAEA motifFirst direct structural information on the active site of a vertebrate OSC. nih.gov
Vertebrate OSCs (rat, dog, pig, human)Single radioactive band (70-80 kDa)Specific labeling demonstrates inhibitor specificity. nih.gov
Bacterial Squalene (B77637):Hopene CyclaseSpecifically labeledProvides a comparative tool for understanding active site differences between prokaryotic and eukaryotic cyclases. acs.org

Directed evolution offers a powerful approach to engineer OSCs with altered substrate specificities or to generate novel triterpene products. researchgate.net By creating libraries of mutant enzymes and screening for desired activities, researchers can explore the evolutionary potential of these catalysts. For example, directed evolution experiments on cycloartenol synthase have successfully generated mutants capable of producing lanosterol, demonstrating the feasibility of altering the product profile of an OSC. plos.org While specific examples using this compound as a screening tool are not prevalent, the principles of directed evolution could be applied to select for cyclases that are either more or less sensitive to this inhibitor, or that can process it into unique products. pnas.orgresearchgate.net

In vitro cell-free assays are essential for the quantitative measurement of OSC activity and the evaluation of inhibitors like this compound. unito.it These assays typically use microsomal preparations or purified enzymes and a radiolabeled substrate, such as [3H]2,3-oxidosqualene. unito.itnih.gov The enzymatic reaction is allowed to proceed for a defined time, after which the products are extracted and separated by techniques like thin-layer chromatography (TLC). nih.gov The amount of product formed can then be quantified by scintillation counting.

These assays have been used to determine the IC50 values (the concentration of inhibitor that reduces enzyme activity by 50%) for various inhibitors, including derivatives of this compound, against OSCs from different organisms like Trypanosoma cruzi, pig liver, and Saccharomyces cerevisiae. unito.it For instance, a cell-free membrane preparation from Leishmania donovani was used to demonstrate that the production of lanosterol from 2,3-oxidosqualene was inhibited by known OSC inhibitors. nih.gov

Chemoenzymatic and Synthetic Biology Applications

The unique structure of this compound (29-MOS), particularly its reactive methylidene group, makes it a valuable tool in chemoenzymatic and synthetic biology applications. It serves not only as a potent inhibitor for studying enzyme mechanisms but also as a potential building block in engineered biosynthetic pathways.

Utilization of Recombinant Enzymes for Preparative Synthesis

The synthesis and application of 29-MOS and its analogues are closely linked to the use of recombinant enzymes. nih.govacs.orgrsc.org The expression of oxidosqualene cyclases (OSCs) in heterologous systems, such as yeast, has been fundamental for studying their function and interaction with inhibitors like 29-MOS. pnas.org For instance, the yeast mutant GIL77, which is deficient in the native lanosterol synthase (ERG7), accumulates the substrate 2,3-oxidosqualene, making it an ideal chassis for expressing other OSCs and testing their activity or inhibition. nih.gov

Recombinant rat OSC expressed in Saccharomyces cerevisiae was shown to be efficiently and irreversibly labeled by tritiated 29-MOS ([³H]29-MOS), a finding that was crucial for identifying it as a mechanism-based inactivator. pnas.orgacs.org This process highlights a key preparative use of recombinant enzymes: producing sufficient quantities of a specific cyclase to enable detailed mechanistic and inhibition studies. Furthermore, the cyclization of 29-MOS by a recombinant bacterial squalene:hopene cyclase (SHC) was shown to cause irreversible enzyme inactivation and led to the isolation of an unnatural dammarenoid, demonstrating the potential for using recombinant enzymes to generate novel triterpenoid structures from substrate analogues. acs.orgacs.org

Table 1: Examples of Recombinant Enzyme Systems in 29-MOS Research

Enzyme System Host Organism Application Key Finding Reference(s)
Rat Oxidosqualene Cyclase (OSC) Saccharomyces cerevisiae Functional expression and inhibitor labeling Recombinant OSC is efficiently labeled and inactivated by [³H]29-MOS. pnas.org
Plant Oxidosqualene Cyclases Saccharomyces cerevisiae (GIL77 mutant) Biochemical characterization Heterologous expression allows for the study of OSCs that produce diverse triterpenoids. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for Enhanced or Diversified Triterpenoid Production

The vast structural diversity of triterpenoids stems from the cyclization of 2,3-oxidosqualene by various oxidosqualene cyclases (OSCs). researchgate.net Synthetic biology and metabolic engineering offer powerful strategies to harness and expand this diversity for the sustainable production of valuable triterpenoids, which are often difficult to synthesize chemically or isolate from natural sources. twistbioscience.comnih.gov

Key strategies involve the reconstruction of triterpenoid biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov These microbes are engineered to produce high levels of the precursor 2,3-oxidosqualene, which can then be converted into a variety of triterpene scaffolds by introducing different OSC genes. nih.gov Engineering efforts focus on several areas:

Pathway Optimization: Enhancing the flux towards 2,3-oxidosqualene by overexpressing key enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. twistbioscience.comnih.gov

Compartmentalization: Targeting enzymes to specific cellular locations, such as plastids or lipid droplets, to increase local substrate concentrations and sequester products, thereby boosting yields. twistbioscience.com

Enzyme Engineering: Using techniques like directed evolution to alter the product specificity of OSCs or to create novel cyclases that can generate unnatural triterpenoids. researchgate.net

Combinatorial Biosynthesis: Combining OSCs with downstream modifying enzymes, such as cytochrome P450s (P450s) and UDP-glycosyltransferases (UGTs), to produce decorated and often more bioactive triterpenoids. researchgate.net

While 29-MOS is primarily known as an inhibitor, the principles of synthetic biology could be applied to design enzymatic systems that use it or similar activated analogues as substrates for generating novel molecular scaffolds not found in nature.

Computational and Structural Biology Insights

Computational methods and structural biology have become indispensable for deciphering the complex mechanisms of OSCs and for understanding how molecules like 29-MOS interact with them.

Homology Modeling and Active Site Prediction of Oxidosqualene Cyclases

Before the availability of high-resolution crystal structures, affinity labeling with mechanism-based inhibitors was a primary method for identifying active site residues. This compound played a historic role in this area. Active site mapping of rat liver OSC using [³H]29-MOS led to the identification of a highly conserved "DDTAEA" motif as being part of the catalytic site. nih.govbohrium.com Specifically, two adjacent aspartate residues (Asp456 in rat OSC) within this region were labeled by the inhibitor, providing the first direct evidence of the structural details of the OSC active site. nih.govnycu.edu.tw This finding was significant because it showed an evolutionary link between vertebrate, yeast, plant, and even bacterial cyclases and suggested that the aspartate-rich motif helps stabilize the cationic intermediates formed during cyclization. nih.govresearchgate.net

Today, these experimental findings are complemented by advanced computational techniques. Homology models of OSCs, often built using the crystal structure of human lanosterol synthase as a template, are now routine. acs.orgmdpi.com More recently, highly accurate models from AlphaFold2 have been used. acs.org These models, combined with docking simulations, allow researchers to predict the binding poses of substrates and products and to identify key amino acid residues in the active site that influence product specificity. acs.orgrice.edumdpi.com For example, modeling and site-directed mutagenesis have revealed that residues in conserved regions, such as the QW motifs, and other variable regions within the active site cavity are critical for controlling the folding of oxidosqualene and guiding the subsequent rearrangement cascade. mdpi.commdpi.com The early data from 29-MOS labeling provides an essential experimental anchor for validating and refining these computational models.

Table 2: Key Active Site Residues and Motifs in Oxidosqualene Cyclases

Residue/Motif Method of Identification Proposed Function Reference(s)
DDTAEA Motif (incl. Asp456 in rat) Affinity Labeling with 29-MOS Substrate binding and stabilization of cationic charge. nih.govnycu.edu.twresearchgate.net
Phe696 (in human OSC) Molecular Dynamics Simulations Controls hydride shifts by lowering transition state energy. wikipedia.org
Aromatic Residues (Tyr, Trp, Phe) Sequence Analysis & Mutagenesis Stabilize electron-poor intermediates and transition states. nycu.edu.tw
H232/Y(F)257 Mutagenesis & Modeling Interact with intermediate carbocations to influence product outcome. pnas.org

Computational Investigations of Carbocationic Intermediates and Transition States

The cyclization of 2,3-oxidosqualene is one of the most complex enzymatic reactions known, involving a cascade of carbocationic intermediates and transition states to form the final sterol or triterpene skeleton. wikipedia.org Due to the fleeting nature of these high-energy intermediates, they are incredibly difficult to study experimentally. nih.gov Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, have been pivotal in providing a detailed picture of this reaction. nih.govnih.gov

These studies have revealed that the enzyme's active site pre-organizes the linear substrate into a specific conformation that initiates the cyclization cascade upon protonation. mdpi.comwikipedia.org The subsequent series of ring closures and 1,2-hydride and methyl shifts is guided by the precise positioning of active site residues that stabilize specific carbocations and the transition states connecting them. wikipedia.org Interestingly, computational work has shown that many structures previously hypothesized to be stable intermediates are, in fact, not local minima on the potential energy surface. rsc.org This suggests that the reaction is better described as a highly concerted, albeit asynchronous, process where multiple bond-forming and-breaking events occur along a single reaction coordinate. rsc.org

The inhibitory action of 29-MOS can be understood in this context. The introduction of the electron-rich methylidene group at the terminus of the squalene chain allows the initial cyclization to proceed but ultimately forms a reactive species that can covalently bond with a nucleophilic residue in the active site (like the aspartates identified by labeling studies), thus inactivating the enzyme. nih.govnycu.edu.tw Computational investigations of this specific inactivation process could provide further insight into the precise electronic and conformational factors that make 29-MOS such a potent mechanism-based inhibitor.

Emerging Research Areas and Unexplored Facets

The study of this compound and the enzymes that interact with it continues to evolve, opening up new avenues of research.

One of the most promising emerging areas is the use of genome mining and bioinformatics to discover novel OSCs. acs.org By searching through the vast genomic data of diverse plant species, researchers have identified noncanonical OSCs that produce rare or previously unknown triterpene stereoisomers. acs.org These newly discovered enzymes represent a treasure trove of biocatalytic tools for synthetic biology. 29-MOS and its derivatives could be used as chemical probes to characterize the active sites and mechanisms of this expanded family of cyclases.

Another frontier is the advancement of chemoenzymatic synthesis. nih.gov The ability to engineer OSCs and related enzymes opens the door to creating customized biosynthetic pathways. researchgate.neted.ac.uk An unexplored facet would be to use 29-MOS or a similar reactive analogue not as an inhibitor, but as a starting point for a novel biocatalytic cascade. An engineered enzyme could potentially harness the reactivity of the methylidene group to perform a unique chemical transformation, leading to entirely new classes of complex molecules.

Furthermore, applying the latest computational methods, such as advanced molecular dynamics simulations that capture protein dynamics over longer timescales, could provide a "movie" of the inactivation of OSC by 29-MOS. rsc.org This would offer unprecedented insight into the precise sequence of events, from substrate binding and cyclization to the final covalent modification, deepening our understanding of enzyme catalysis and inhibition.

Comparative Analysis of Subtle Active Site Differences Leading to Species-Specific Inhibition and Product Formation

The compound this compound (29-MOS) has been instrumental as a mechanism-based irreversible inhibitor for studying oxidosqualene cyclases (OSCs), the enzymes responsible for cyclizing 2,3-oxidosqualene into sterols and triterpenoids. iupac.orgacs.org Research has revealed significant species-specific differences in how these enzymes are inhibited by 29-MOS and its derivatives, pointing to subtle but critical variations in their active site architecture. nih.govacs.org

A comparative study of OSCs from rat liver and yeast (Saccharomyces cerevisiae) using stereoisomers of 29-MOS and its truncated analogue, 29-methylidene-2,3-oxidohexanorsqualene, demonstrated this specificity. nih.govacs.org The (18Z)-29-methylidene-2,3-oxidosqualene isomer is a potent and irreversible inhibitor of rat oxidosqualene cyclase, while the (18E) isomer is almost completely inactive. nih.govacs.org Conversely, for the truncated hexanor series, the (18E) isomer was found to be the first irreversible inhibitor of the yeast enzyme, whereas its (Z) counterpart was inactive. nih.govacs.org This opposing activity highlights how discrete structural differences in the active sites of yeast and mammalian OSCs can dramatically alter inhibitor binding and efficacy.

Table 1: Species-Specific Inhibition of Oxidosqualene Cyclases by this compound and its Derivatives

InhibitorTarget Enzyme (Species)Inhibition TypePotency / Key FindingReference
(18Z)-29-Methylidene-2,3-oxidosqualeneOxidosqualene Cyclase (Rat)Potent, IrreversibleHighly active against the mammalian enzyme. nih.govacs.org
(18E)-29-Methylidene-2,3-oxidosqualeneOxidosqualene Cyclase (Rat)InactiveDemonstrates high stereospecificity of the active site. nih.govacs.org
(18E)-29-Methylidene-2,3-oxidohexanorsqualeneOxidosqualene Cyclase (Yeast)IrreversibleFirst irreversible inhibitor of its series for the yeast enzyme. nih.govacs.org
(18Z)-29-Methylidene-2,3-oxidohexanorsqualeneOxidosqualene Cyclase (Yeast)InactiveOpposite activity compared to the full-length squalene derivatives. nih.govacs.org
This compound (29-MOS)Oxidosqualene:lanosterol cyclase (Pig)Mechanism-based, IrreversibleKi = 4.4 µM iupac.org
(3S)this compoundSqualene:hopene cyclase (A. acidocaldarius)Mechanism-based, IrreversibleKI = 2.1 µM iupac.org

Investigation of Non-canonical Cyclization Products and Pathways Involving this compound

The intricate cyclization cascade catalyzed by OSCs is a tightly controlled process that typically yields specific tetracyclic or pentacyclic skeletons. nih.govacs.org However, the use of substrate analogues like this compound can disrupt this process, revealing the potential for non-canonical cyclization pathways and leading to the formation of unnatural products. These investigations provide valuable insights into the enzyme's catalytic mechanism and plasticity.

A prominent example of non-canonical product formation comes from the incubation of (3S)29-MOS with squalene:hopene cyclase (SHC) from the bacterium Alicyclobacillus acidocaldarius. iupac.orgtandfonline.com SHC normally converts squalene into the pentacyclic hopene skeleton. However, when presented with 29-MOS, the cyclization is aborted prematurely. iupac.orgtandfonline.com The presence of the terminal methylidene group on the substrate appears to interrupt the reaction cascade after the formation of a tetracyclic intermediate. iupac.org

The proposed mechanism suggests that cyclization proceeds to the tetracyclic 17-epi-dammarene C-20 cation. tandfonline.com At this branch point, the enzyme would normally catalyze the formation of the fifth ring to produce the hopene structure. However, the allylic cation stabilized by the methylidene group cannot proceed along the canonical pathway. Instead of forming a hopanoid, the reaction is diverted, resulting in the isolation of a novel C31 dammarene derivative with a 6.6.6.5 + 6 ring system as the major product. iupac.orgtandfonline.com This demonstrates that the enzyme's active site, while unable to complete its natural catalytic cycle, can stabilize the cationic intermediate long enough for it to be captured and rearranged into a stable, albeit non-canonical, product. This phenomenon underscores how substrate engineering can be used as a tool to probe enzymatic mechanisms and generate novel molecular structures.

Table 2: Canonical vs. Non-canonical Products from Cyclase Enzymes

EnzymeSubstrateExpected Canonical Product TypeObserved Non-canonical Product with 29-MOSReference
Squalene:hopene cyclase (SHC) from A. acidocaldarius(3S)this compoundPentacyclic Hopanoid (from squalene)C31 Dammarene derivative (6.6.6.5 + 6 ring system) iupac.orgtandfonline.com
Oxidosqualene:lanosterol cyclase (OSLC) from Pig/RatThis compoundTetracyclic Lanosterol (from 2,3-oxidosqualene)No product; results in irreversible inhibition (covalent adduct). iupac.org

Q & A

How does 29-MOS act as a mechanism-based inhibitor of oxidosqualene cyclase (OSC)?

29-MOS is a mechanism-based irreversible inhibitor that traps the protosteryl cation intermediate during OSC catalysis. The vinyl group at C-20 forms a covalent bond with nucleophilic residues in the enzyme's active site, leading to permanent inactivation . This property makes it a critical tool for studying OSC's catalytic mechanism and active-site topology.
Methodological Insight : Radiolabeled [³H]29-MOS is used to map binding sites via covalent adduct formation, followed by proteolytic digestion and peptide sequencing to identify modified residues .

Why do stereoisomers of 29-MOS derivatives show species-specific inhibitory activity?

The (E)-hexanormethylidene isomer is a potent inhibitor of yeast OSC, while the (Z)-methylidene isomer selectively targets rat liver OSC . This stereospecificity arises from differences in active-site geometry between species. For example, the conserved DCTAE motif in vertebrate OSC accommodates specific stereochemical configurations, whereas yeast OSC lacks this motif .
Experimental Design : Comparative inhibition assays using recombinant OSC isoforms (e.g., rat, yeast, plant) and chiral HPLC to isolate isomers are essential for elucidating structure-activity relationships .

What experimental strategies are used to identify OSC active-site residues using 29-MOS?

Site-directed mutagenesis combined with 29-MOS labeling is a key approach. For example:

  • Conservative substitutions (e.g., Asp → Glu) in the DCTAE motif disrupt covalent binding, confirming its role in catalysis .
  • Homology modeling based on bacterial squalene cyclase structures guides residue selection for mutagenesis .
    Validation : Inactivation kinetics (e.g., kinact/KIk_{\text{inact}}/K_{\text{I}}) and LC-MS/MS analysis of labeled peptides confirm functional residues .

How does OSC’s role in sterol vs. triterpenoid biosynthesis influence experimental design with 29-MOS?

OSC catalyzes the cyclization of 2,3-oxidosqualene into lanosterol (sterol precursor) or cycloartenol (plant triterpenoid precursor). 29-MOS inhibits lanosterol synthase but not cycloartenol synthase, making it a selective tool to dissect pathway branching .
Methodological Note : Use compartmentalized assays (e.g., microsomal fractions vs. purified enzymes) to study pathway-specific effects. GC-MS or NMR tracks product profiles (e.g., lanosterol vs. euphol derivatives) .

How can researchers resolve contradictions in OSC inhibition data across studies?

Discrepancies often stem from:

  • Enzyme source : Yeast OSC lacks the DCTAE motif, reducing 29-MOS affinity compared to mammalian OSC .
  • Isomer purity : Impure (E/Z) mixtures yield variable results. Validate isomer ratios via chiral chromatography before assays .
    Best Practice : Report enzyme source, isomer configuration, and kinetic parameters (KIK_{\text{I}}, kinactk_{\text{inact}}) to enable cross-study comparisons .

What advanced techniques are used to characterize 29-MOS-enzyme adducts?

  • NMR spectroscopy : 1^1H-13^{13}C HMBC and HSQC correlate proton-carbon couplings to confirm adduct structure .
  • X-ray crystallography : Co-crystallization of OSC with 29-MOS derivatives reveals binding modes (e.g., hydrophobic interactions with QW motifs) .
  • Molecular dynamics simulations : Predict conformational changes during inhibitor binding .

How does 29-MOS inform the design of OSC-targeted therapeutics?

29-MOS derivatives with modified alkyl chains (e.g., heptanor or phenyl sulfide groups) enhance specificity for pathogenic OSC isoforms (e.g., fungal or trypanosomal enzymes). For example:

  • Conjugated methyl sulfide derivatives inhibit Trypanosoma brucei OSC without affecting human isoforms .
    Synthesis Note : Use Wittig reactions to introduce functional groups while preserving stereochemistry .

What are the limitations of using 29-MOS in OSC studies?

  • Irreversible inhibition complicates real-time kinetic analysis. Use pre-steady-state assays to capture transient intermediates .
  • Low solubility in aqueous buffers requires organic co-solvents (e.g., DMSO), which may alter enzyme activity. Optimize solvent concentrations (<1% v/v) .

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